1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a trifluoromethyl group at the 6-position of the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and trifluoroacetic anhydride.
Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with trifluoroacetic anhydride to form the benzoxazole ring.
Introduction of Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other oxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(6-(Trifluoromethyl)benzo[d][1,3]dioxol-5-yl)ethanone: Contains a dioxole ring instead of an oxazole ring, leading to variations in reactivity and applications.
1-(6-(Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for targeted research applications.
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2/c1-5(15)9-14-7-3-2-6(10(11,12)13)4-8(7)16-9/h2-4H,1H3 |
InChI Key |
BASRCESSGMRMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.